![molecular formula C18H17ClN2O4S B2518482 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-27-1](/img/structure/B2518482.png)

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

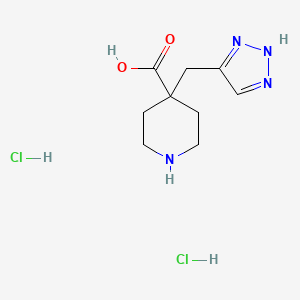

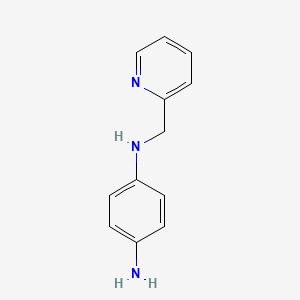

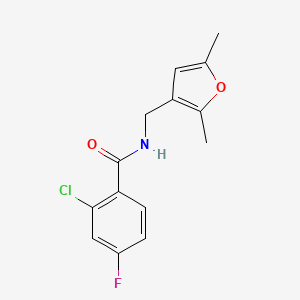

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (also known as 4-CBP) is a novel molecule that has recently gained attention within the scientific community due to its potential applications in various fields. 4-CBP is a synthetic molecule with a unique structure that has been studied for its possible applications as a drug, in catalysis, and in biochemistry.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research has synthesized various derivatives of phenylsulfonyl piperidine, indicating their moderate to significant antibacterial activities. For instance, derivatives synthesized through steps involving benzenesulfonyl chloride and ethyl isonipecotate showed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This suggests the potential of phenylsulfonyl piperidine derivatives in developing new antibacterial agents.

Anticancer Applications

Several studies have been conducted on the synthesis of piperidine derivatives to evaluate their anticancer potential. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents revealed compounds with low IC50 values, indicating strong anticancer activities relative to doxorubicin, a known anticancer drug (Rehman et al., 2018). This highlights the potential of such derivatives in cancer therapy.

Analytical and Voltammetric Applications

The synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs and their analytical applications were explored, including their use in voltammetric behavior studies. These compounds showed good antimicrobial activities and were used for the removal and/or separation of bismuth(III) from water, demonstrating their analytical utility (Makki et al., 2016).

Enzyme Inhibition and Molecular Docking

N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were performed to examine their binding interactions, indicating their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Fluorescent pH Sensors

The development of 4-Piperidine-naphthalimide derivatives as fluorescent pH sensors was investigated, highlighting their ability to exhibit strong fluorescence quench and some red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate their application as novel fluorescent pH sensors (Cui et al., 2004).

Safety and Hazards

The safety and hazards associated with 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Mecanismo De Acción

Target of Action

It contains a piperidine ring, which is a common structural motif in many biologically active compounds . Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels .

Biochemical Pathways

Again, without specific information on the compound’s target, it’s difficult to describe the biochemical pathways it might affect. Piperidine derivatives are known to be involved in a variety of biological processes, including neurotransmission, inflammation, and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The compound’s piperidine ring and sulfonyl group suggest that it could have good oral bioavailability . .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. Piperidine derivatives are known to have a variety of biological effects, including analgesic, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWBXGNTXHZXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)